molecular formula C10H11NO2 B13656328 5-(3-Hydroxyphenyl)pyrrolidin-2-one

5-(3-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B13656328
M. Wt: 177.20 g/mol
InChI Key: LPRLWJRKGHBGQD-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)pyrrolidin-2-one is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrrolidin-2-one core substituted with a 3-hydroxyphenyl group, yielding a molecular formula of C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . The pyrrolidin-2-one scaffold is recognized in medicinal chemistry for its three-dimensionality and sp 3 -hybridization, which allows for extensive exploration of pharmacophore space and often contributes to improved solubility and pharmacokinetic profiles of drug candidates . While specific biological data for this exact compound is limited in public literature, research on structurally related pyrrolidin-2-one derivatives reveals a strong potential for diverse biological activities. Notably, certain analogues have demonstrated significant antiarrhythmic efficacy in animal models, which has been linked to both adrenoceptor blocking and antioxidant properties . Other pyrrolidin-2-one-containing compounds are being investigated for their anti-cancer properties, with some acting through mechanisms such as restoring the tumor-suppressing function of p53 . This suggests that this compound serves as a versatile and valuable building block for designing novel bioactive molecules, screening for new therapeutics, and conducting structure-activity relationship (SAR) studies in fields like cardiology and oncology. The product requires cold-chain transportation and must be stored at 2-8°C to ensure stability . This compound is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(3-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-8-3-1-2-7(6-8)9-4-5-10(13)11-9/h1-3,6,9,12H,4-5H2,(H,11,13)

InChI Key

LPRLWJRKGHBGQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis from 2-Aminophenol and Itaconic Acid Derivatives

One of the foundational methods for synthesizing 5-(3-Hydroxyphenyl)pyrrolidin-2-one derivatives involves the reaction of 2-aminophenol or its substituted analogues with itaconic acid or its derivatives. This approach has been used to prepare 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be further modified to obtain the target compound.

  • Key Steps:

    • Condensation of 2-aminophenol with itaconic acid under controlled conditions.
    • Esterification of the resulting acid to methyl esters using methanol and sulfuric acid as a catalyst.
    • Conversion of esters to hydrazides by reaction with hydrazine monohydrate in refluxing propan-2-ol.
    • Further functionalization through condensation with aromatic aldehydes or heterocyclic reagents to introduce diversity.
  • Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Condensation (acid formation) 2-Aminophenol + itaconic acid, reflux Not specified Base or acid catalysis may be applied
Esterification Methanol, H2SO4 catalyst, reflux High (60-90%) Produces methyl esters
Hydrazide formation Hydrazine monohydrate, reflux in propan-2-ol 88.5% Precursor for hydrazones and heterocycles
Hydrazone formation Aromatic aldehydes, reflux in propan-2-ol 60-90% Forms N′-substituted carbohydrazides
  • References: This method is well documented in a study exploring antimicrobial and antioxidant activities of 5-oxopyrrolidine derivatives, showing good yields and structural versatility.

Three-Component Reactions for 3-Hydroxy-3-Pyrroline-2-One Derivatives

An alternative synthetic route involves three-component reactions combining aromatic aldehydes, amines, and ethyl 2,4-dioxovalerate or sodium diethyl oxalacetate to form polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to pyrrolidin-2-one cores.

  • General Procedure:

    • Mix aromatic aldehyde, amine, and citric acid in absolute ethanol under argon atmosphere.
    • Stir at room temperature for 1 hour.
    • Add sodium diethyl oxalacetate and stir for 8 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Isolate product by standard workup.
  • Reaction Optimization:

Parameter Condition Result
Solvent Absolute ethanol Good solubility and reaction medium
Temperature Room temperature Mild conditions preserve sensitive groups
Atmosphere Argon Prevents oxidation side reactions
Reaction time 8 hours Complete conversion observed
Yield Up to 77% (model reaction) Optimized stoichiometry improves yield
  • Reference: This method was optimized for related pyrrolidinone derivatives and provides a mild, efficient route to 3-hydroxy-3-pyrroline-2-ones.

Functionalization via Hydrazide Intermediates

Hydrazide intermediates derived from esters of this compound serve as versatile precursors for synthesizing various heterocyclic derivatives, including oxadiazoles, thiadiazoles, and triazoles.

  • Typical Transformations:

    • Reaction of hydrazides with carbon disulfide in alcohol with KOH to form oxadiazole rings.
    • Condensation with phthalic anhydride to form phthalimide derivatives.
    • Acid-catalyzed condensation with diketones to form azole and diazole rings.
  • Spectroscopic Confirmation:

    • Formation of heterocycles confirmed by characteristic NMR signals, such as carbon resonances at 164-174 ppm for C=N and C=S groups.
    • IR absorption bands for C=S groups at 1200-1250 cm⁻¹ support thiadiazole and carbothioamide formation.
  • Yields and Purity:

    • Yields range from moderate to high (60-90%) depending on the substituents and reaction conditions.
    • Purification typically achieved by recrystallization or column chromatography.
  • Reference: Detailed in studies investigating antioxidant activities and heterocyclic derivatives of 5-oxopyrrolidines.

Synthesis from 3-Substituted Coumarins and Nitromethane

A novel solvent-free, room-temperature method synthesizes 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones, related to pyrrolidin-2-one derivatives, by reacting 3-substituted coumarins with nitromethane in the presence of a base such as triethylamine.

  • Procedure:

    • Mix 3-substituted coumarin (2 mmol) with nitromethane (2 mL) and triethylamine (2 mmol).
    • Stir at room temperature until completion (monitored by TLC).
    • Acidify reaction mixture with 2 N HCl and extract with dichloromethane and ethyl acetate.
    • Dry organic layers and purify by chromatography or recrystallization.
  • Yields and Reaction Times:

Substrate Yield (%) Reaction Time (hours) Notes
3-Pivaloyl coumarin 62 18 Faster reaction
3-Benzoyl coumarin 52 115 Longer reaction time
3-Isobutyrylcoumarin 49 120 By-product formation observed
  • Reference: This method offers a mild, solvent-free alternative for pyrrolidine derivatives synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
2-Aminophenol + Itaconic Acid Condensation, esterification, hydrazide formation 60-90% Versatile intermediates, high yields Multi-step, requires reflux
Three-Component Reaction Aromatic aldehyde, amine, sodium diethyl oxalacetate Up to 77% Mild conditions, one-pot reaction Requires inert atmosphere
Hydrazide Functionalization Carbon disulfide, phthalic anhydride, acid catalysis 60-90% Access to diverse heterocycles Multiple steps, purification needed
Coumarin + Nitromethane 3-Substituted coumarins, nitromethane, triethylamine 49-62% Solvent-free, room temp Long reaction times, by-products

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and hydroxylated derivatives, which can be further utilized in synthetic chemistry .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, and influence cellular processes. For example, certain derivatives have shown antiarrhythmic and antioxidant properties by interacting with adrenolytic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidin-2-one Derivatives with Aromatic Substituents
Compound Name Substituents/Modifications Key Properties/Findings Reference
5-(3-Hydroxyphenyl)pyrrolidin-2-one 3-hydroxyphenyl group Low dark toxicity in MCF-7 cells; asymmetric structure enhances biocompatibility .
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Furan-2-yl group Isolated from mulberry; furan substituent may influence antioxidant activity .
5-(Benzylamino)pyrrolidin-2-one Benzylamino group Structural simplicity; chiral center affects stereoisomer separation .
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl group Sulfonyl group enhances hydrophilicity; potential for targeted drug delivery .
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole ring substituent Heterocyclic modification may alter metabolic stability .

Key Observations :

  • Polarity: The 3-hydroxyphenyl group in the target compound improves water solubility compared to non-polar substituents (e.g., benzylamino or furan derivatives).
  • Bioactivity : Asymmetric substitution (as in the target compound) reduces dark toxicity compared to symmetric porphyrins (e.g., P3–P5 in ) .
  • Structural Complexity : Compounds with multiple chiral centers (e.g., 5-(1-phenylethoxy)pyrrolidin-2-one in ) require specialized separation techniques, impacting scalability .
Comparison with Heterocyclic Analogs
Compound Name Core Structure Key Differences/Findings Reference
This compound Pyrrolidinone Lactam ring enables hydrogen bonding; low cytotoxicity in PDT .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Pyridine Aromatic nitrogen enhances π-π stacking; fluorination improves metabolic stability .
5-(3,5-Difluorophenyl)pyridin-2(1H)-one Pyridone Dual fluorine atoms increase lipophilicity; used in kinase inhibitor research .
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Oxadiazole-pyrrolidinone hybrid Oxadiazole enhances rigidity; fluorophenyl improves target binding .

Key Observations :

  • Ring Size: Pyrrolidinone (5-membered) vs. piperidinone (6-membered, e.g., 5-(Hydroxymethyl)-5-phenylpiperidin-2-one in ) affects conformational flexibility and binding affinity.
  • Electron-Withdrawing Groups : Fluorine or sulfonyl substituents (e.g., ) enhance stability and receptor interaction but may increase toxicity.
Cytotoxicity Data (In Vitro Studies)
Compound Class Cell Line (MCF-7) Viability at 2 µM Normal Cell (PBMC) Viability Key Conclusion Reference
Asymmetric Porphyrins (e.g., P1, P2) No reduction in viability Increased MTS reduction Low dark toxicity; suitable for PDT .
Symmetric Porphyrins (e.g., P3–P5) Moderate cytotoxicity Neutral or reduced viability Higher toxicity limits therapeutic use .

Note: The target compound’s asymmetric structure minimizes dark toxicity, a critical advantage over symmetric analogs .

Q & A

Q. What are the standard synthetic routes for 5-(3-Hydroxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step methodologies, such as:

  • Cyclization reactions : Starting from substituted phenyl precursors, intramolecular cyclization under acidic or basic conditions forms the pyrrolidinone ring.
  • Catalytic hydrogenation : Reduction of unsaturated intermediates (e.g., 5-arylidenepyrrolidinones) using palladium or platinum catalysts.
  • Hydroxylation : Direct introduction of the 3-hydroxyphenyl group via Friedel-Crafts alkylation or electrophilic substitution.

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during hydroxylation .
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity for phenyl group attachment .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, pyrrolidinone carbonyl at ~δ 175 ppm) .
    • 2D-COSY/HMBC : Resolves connectivity between the hydroxyphenyl and pyrrolidinone moieties .
  • IR spectroscopy : Confirms the lactam carbonyl stretch (~1680–1700 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 178.0863 for C₁₀H₁₁NO₂) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in dry, well-ventilated areas away from incompatible reagents (e.g., strong acids/bases) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of chiral derivatives?

  • Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures in chiral solvents (e.g., (R)- or (S)-limonene) to enrich enantiomers .

Q. How do computational methods predict the interaction of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor binding. The hydroxyphenyl group may occupy hydrophobic pockets in enzymes (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding between the lactam carbonyl and catalytic residues (e.g., Ser/Thr in kinases) .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity against targets like COX-2 .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability .
  • Metabolite identification : Use hepatic microsome assays to detect phase I/II metabolites that may alter activity in vivo .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC₅₀ values .

Q. What strategies validate the compound’s mechanism of action in anticancer assays?

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation to confirm programmed cell death .
  • Pathway inhibition : Western blotting for phosphorylated Akt/ERK quantifies signaling pathway modulation .
  • CRISPR screening : Knock out putative targets (e.g., Bcl-2) to assess dependency on specific pathways .

Q. How are solvent effects managed in large-scale crystallization?

  • Solvent screening : Test binary mixtures (e.g., ethanol/water) to optimize crystal habit and purity .
  • Anti-solvent addition : Introduce heptane or MTBE to induce supersaturation and control nucleation .
  • PAT tools : Use focused beam reflectance measurement (FBRM) to monitor particle size distribution in real time .

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